molecular formula C15H28N2O4 B7916875 [4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7916875
M. Wt: 300.39 g/mol
InChI Key: YFUPZXKKHIJXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc)-protected isopropylamino group at the 4-position and an acetic acid moiety at the 1-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptide mimetics and receptor-targeted molecules. Its Boc group enhances stability during synthetic processes, while the acetic acid moiety enables conjugation with other functional groups or biomolecules .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-11(2)17(14(20)21-15(3,4)5)12-6-8-16(9-7-12)10-13(18)19/h11-12H,6-10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUPZXKKHIJXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)CC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, also known as (R)-3-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, is a synthetic compound characterized by its unique structural features, including a piperidine ring and a tert-butoxycarbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • Structure : The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility in organic solvents, making it a versatile intermediate in organic synthesis .

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2) .
  • Antidepressant Potential : As a norepinephrine reuptake inhibitor, it may have implications in treating mood disorders. The structural similarities to other known inhibitors suggest potential antidepressant properties .

Structure-Activity Relationship (SAR)

The unique combination of functional groups and stereochemistry in this compound may confer distinct biological properties compared to structurally related compounds. A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications.

Compound NameMolecular FormulaUnique Features
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acidC14H26N2O4Contains a pyrrolidine ring instead of piperidine
[(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid]C11H19NO4Lacks the isopropyl group; simpler structure
[(S)-3-(tert-butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acidC15H26N2O4Features a cyclopropane substituent

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Inhibition of DGAT2 : A study on imidazopyridine-based inhibitors demonstrated that modifications similar to those in this compound can enhance potency against DGAT2, suggesting that this compound may also exhibit similar inhibitory effects .
  • Mood Disorders : Research into norepinephrine reuptake inhibitors has highlighted the importance of specific structural features that enhance binding affinity and efficacy, indicating potential therapeutic applications for this compound in treating depression and anxiety disorders .

Scientific Research Applications

The biological activity of [4-(tert-butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is attributed to its ability to interact with various biological targets. Compounds with similar structures have shown significant bioactivity due to their potential to modulate enzyme activity or receptor interactions.

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.

Intermediate for Drug Synthesis

One significant application is its role as an intermediate in the preparation of ampreloxetine, a norepinephrine reuptake inhibitor used in treating conditions such as neurogenic orthostatic hypotension. The synthesis pathway involves several steps where this compound is transformed into more complex molecules with therapeutic effects.

Case Study 1: Synthesis of Ampreloxetine

Research has demonstrated that this compound can be synthesized through a series of reactions involving alkali metal hydroxides and reducing agents. The final product, ampreloxetine, has been shown to effectively treat neurogenic orthostatic hypotension by increasing norepinephrine levels in the brain .

Case Study 2: Neuropharmacological Studies

Studies utilizing compounds structurally similar to this compound have indicated their potential in modulating neurotransmitter systems. For example, compounds with piperidine rings have been investigated for their ability to enhance dopaminergic signaling, which could lead to new treatments for Parkinson's disease and other neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of piperidin-1-yl-acetic acid derivatives, which vary in substituents on the piperidine ring. Below is a detailed comparison with structurally related analogs:

Compound Key Substituents Molecular Weight Key Applications References
[4-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Boc-protected isopropylamino group at 4-position; acetic acid at 1-position 300.40 Intermediate for peptide/prodrug synthesis; potential receptor-targeted therapeutics
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid Ethoxycarbonyl group at 4-position; acetic acid at 1-position 215.25 Building block for small-molecule agonists; limited solubility due to shorter chain
{4-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Benzyloxycarbonyl (Cbz) group; isopropylamino-methyl at 4-position 312.40 Protease-sensitive intermediates; used in SPPS (solid-phase peptide synthesis)
2-(4-{[(tert-Butoxy)carbonyl]amino}piperidin-1-yl)acetic acid Boc-protected amino group at 4-position; acetic acid at 1-position 258.31 Peptide backbone modification; enhances metabolic stability
[3-(tert-Butoxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid Boc-protected cyclopropylamino group at 3-position; acetic acid at 1-position 312.40 Neurotensin receptor agonists; improved lipophilicity vs. isopropyl analogs

Key Differences and Implications

Protecting Groups: The Boc group in the target compound provides superior stability under acidic conditions compared to the Cbz (benzyloxycarbonyl) group in , which is labile to hydrogenolysis. Ethoxycarbonyl derivatives (e.g., ) lack the steric bulk of Boc, reducing their stability but improving reactivity in certain coupling reactions. Cyclopropyl vs. Isopropyl Substitutents: The cyclopropyl variant exhibits higher lipophilicity (clogP ~2.5 vs.

Synthetic Utility :

  • The target compound’s acetic acid moiety facilitates conjugation with amines or alcohols via carbodiimide-mediated coupling, a feature exploited in PEGylated analogs (e.g., Fmoc-4-APip-COOH in ).
  • Ethyl ester derivatives (e.g., ) are often used as prodrugs, with esterases cleaving the ethyl group in vivo to release the active carboxylic acid.

Pharmacological Relevance :

  • Piperidin-1-yl-acetic acid derivatives are frequently employed in neurotensin receptor agonists (e.g., ) and opioid/chemokine receptor modulators (e.g., ). The Boc-isopropyl variant’s bulky substituent may sterically hinder off-target interactions, improving selectivity.

Data Table: Physicochemical Properties

Property Target Compound [4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid {4-[(Cbz-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Molecular Weight 300.40 215.25 312.40
logP (Predicted) 1.8 0.9 2.2
Water Solubility (mg/mL) ~10 ~50 ~5
Synthetic Yield 70–85%* 90–95%* 60–75%*

*Yields based on analogous synthetic routes (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.